Amitriptyline Methyl Iodide Amitriptyline Methyl Iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17980356
InChI: InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H26IN
Molecular Weight: 419.3 g/mol

Amitriptyline Methyl Iodide

CAS No.:

Cat. No.: VC17980356

Molecular Formula: C21H26IN

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

Amitriptyline Methyl Iodide -

Specification

Molecular Formula C21H26IN
Molecular Weight 419.3 g/mol
IUPAC Name trimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium;iodide
Standard InChI InChI=1S/C21H26N.HI/c1-22(2,3)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21;/h4-7,9-13H,8,14-16H2,1-3H3;1H/q+1;/p-1
Standard InChI Key NYKBNKRTRFCKPX-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Amitriptyline Methyl Iodide (C₂₁H₂₆IN) is formed through the quaternization of the tertiary amine group in amitriptyline with methyl iodide. This reaction replaces the hydrogen atom on the nitrogen with a methyl group, resulting in a permanent positive charge and increased hydrophilicity compared to the parent compound . The structural modification alters its pharmacokinetic profile, including reduced blood-brain barrier permeability, which may limit central nervous system (CNS) effects while enhancing peripheral anticholinergic activity .

Key physicochemical properties include:

PropertyValue/Description
Molecular Weight443.35 g/mol
SolubilityHighly soluble in polar solvents (e.g., water, methanol)
Melting Point210–215°C (decomposes)
StabilitySensitive to light and humidity; requires inert storage conditions

The ionic nature of the compound facilitates formation of ion-pair complexes with anionic dyes, a property exploited in spectrophotometric quantification methods .

Synthesis and Characterization

Quaternization Reaction

The synthesis involves reacting amitriptyline free base with methyl iodide in anhydrous dichloromethane or acetonitrile under nitrogen atmosphere. The reaction typically proceeds at room temperature for 12–24 hours, yielding the quaternary ammonium salt . Purification is achieved via recrystallization from ethanol-diethyl ether mixtures.

Analytical Determination

Spectrophotometric Methods

Ion-pair complexation with sulfonephthalein dyes (e.g., Bromothymol Blue, Bromophenol Blue) enables UV-Vis quantification :

  • λₘₐₓ: 415 nm (BTB complex)

  • Linear Range: 0.1–50 μg/mL (R² > 0.995)

  • Limit of Detection: 0.03 μg/mL

Sample preparation involves extraction into chloroform at pH 2.5–3.5, followed by absorbance measurement against reagent blanks .

Reaction Kinetics with Oxidizing Agents

Oxidation studies using alkaline KMnO₄ reveal distinct kinetic profiles:

Rate=k[AMT]1.0[OH]0.5\text{Rate} = k[\text{AMT}]^{1.0}[\text{OH}^-]^{0.5}

The reaction proceeds via two-stage oxidation of the exocyclic double bond, forming dibenzosuberone derivatives . These kinetics inform stability assessments and degradation pathway analyses.

Pharmacological Considerations

Anticholinergic Activity

The quaternary structure enhances muscarinic receptor antagonism in peripheral tissues, making it theoretically useful for:

  • Gastrointestinal spasms

  • Chronic obstructive pulmonary disease (COPD)

  • Hyperhidrosis

Meniere’s Disease and Vestibular Applications

While amitriptyline HCl (10 mg/day) demonstrates efficacy in vertigo management , the methyl iodide derivative’s peripheral anticholinergic effects could theoretically reduce vestibular nerve excitability. Potential applications require validation through targeted clinical trials.

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